molecular formula C24H23NO4 B5151925 Propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate

Propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate

Cat. No.: B5151925
M. Wt: 389.4 g/mol
InChI Key: SWMYZDJDZKHLDD-UHFFFAOYSA-N
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Description

Propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.356 g/mol . This compound is known for its unique structure, which includes a propyl ester group and a benzoylamino group attached to a benzoate core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 4-phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-[(4-phenylmethoxybenzoyl)amino]benzoic acid, which is then esterified with propanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (R-Cl/AlCl3)

Major Products Formed

Scientific Research Applications

Propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(4-methoxybenzoyl)amino]benzoate
  • Propyl 4-[(4-chlorobenzoyl)amino]benzoate
  • Propyl 4-[(4-fluorobenzoyl)amino]benzoate

Uniqueness

Propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-2-16-28-24(27)20-8-12-21(13-9-20)25-23(26)19-10-14-22(15-11-19)29-17-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMYZDJDZKHLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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